1-acetyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-acetyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.12190603 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
CDS1_004618
Target of Action: The primary target of CDS1_004618 is CDP-Diacylglycerol Synthase 1 (CDS1) , an enzyme involved in lipid metabolism and membrane synthesis .
Mode of Action: CDS1_004618 inhibits the CDS1 enzyme, preventing it from catalyzing its natural substrate, phosphatidic acid . This leads to a decrease in the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol .
Biochemical Pathways: The inhibition of CDS1 disrupts the phosphatidylinositol signaling pathway, affecting various cellular processes including cell growth, proliferation, and metabolism .
Pharmacokinetics:Result of Action: The disruption of the phosphatidylinositol signaling pathway offers a unique avenue for therapeutic intervention, particularly in conditions where these cellular processes are dysregulated .
Action Environment:EU-0004488
Target of Action: EU-0004488, also known as obefazimod, targets the expression of miR-124 , a natural regulator of the inflammatory response .
Mode of Action: Obefazimod enhances the expression of miR-124, resulting in decreases in cytokines and immune cells, helping to reduce inflammation and control the progression of diseases like Ulcerative Colitis .
Biochemical Pathways: Pharmacokinetics:Result of Action: Obefazimod has shown potential in clinical trials in its ability to bring patients into remission and achieve clinical response .
Biochemical Analysis
Biochemical Properties
CDS1_004618, an integral membrane protein, catalyzes the conversion of phosphatidic acid (PA) to CDP-diacylglycerol (CDP-DAG), a critical intermediate in the synthesis of phosphatidylinositol and cardiolipin . This enzyme shows no particular substrate specificity, displaying similar activities for almost all substrates tested .
Cellular Effects
CDS1_004618 is essential for cell survival, particularly in mesenchymal-like cancers, which express low levels of CDS1 . It is also involved in the regulation of lipid storage, with its depletion leading to the formation of giant lipid droplets in cultured cells .
Molecular Mechanism
CDS1_004618 exerts its effects at the molecular level by catalyzing the formation of CDP-DAG from PA . This reaction is crucial for the synthesis of several phospholipid classes such as phosphatidylinositol, phosphatidylglycerol, and cardiolipin .
Dosage Effects in Animal Models
Animal models play a crucial role in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
CDS1_004618 is involved in the phospholipid biosynthesis pathways. It catalyzes the conversion of PA to CDP-DAG, a critical intermediate in the synthesis of phosphatidylinositol and cardiolipin .
Transport and Distribution
It is known that CDS1_004618 is an integral membrane protein .
Subcellular Localization
CDS1_004618 is mainly localized to the endoplasmic reticulum (ER), where it regulates the synthesis of phosphatidylinositol and phosphatidylglycerol . It is also suggested that CDS1_004618 may contribute to cardiolipin synthesis in mitochondria .
Properties
IUPAC Name |
1-[5-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)20-18(14-3-7-15(8-4-14)21(23)24)11-17(19-20)13-5-9-16(25-2)10-6-13/h3-10,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGHDQTYELTWIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.